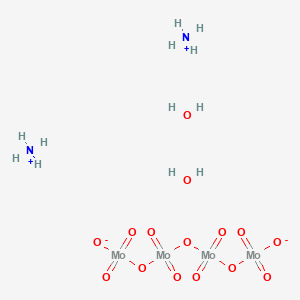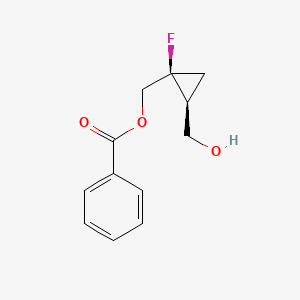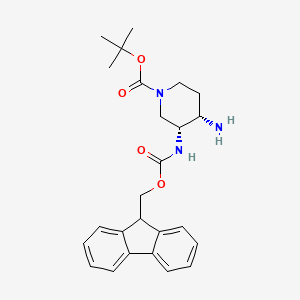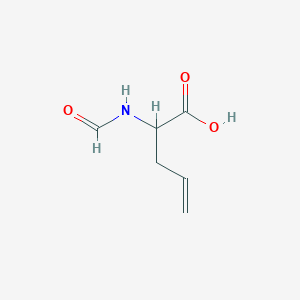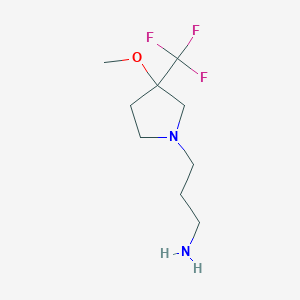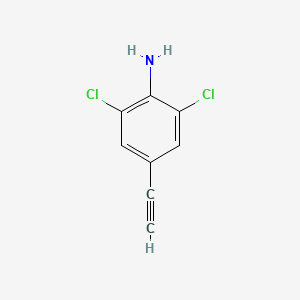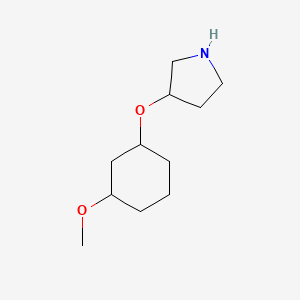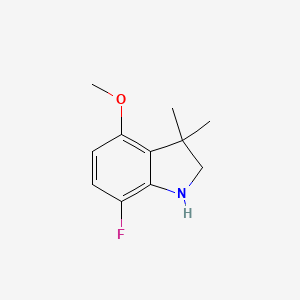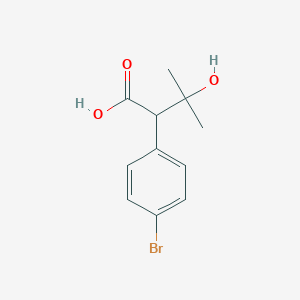
3-Chloro-2-hydroxypropyl octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-hydroxypropyl octanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloro group, a hydroxyl group, and an octanoate ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydroxypropyl octanoate typically involves the esterification of 3-chloro-2-hydroxypropanol with octanoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
3-Chloro-2-hydroxypropyl octanoate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group.
Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Substitution: Products include 3-azido-2-hydroxypropyl octanoate or 3-thiocyanato-2-hydroxypropyl octanoate.
Oxidation: Products include 3-chloro-2-oxopropyl octanoate.
Hydrolysis: Products include 3-chloro-2-hydroxypropanol and octanoic acid.
科学研究应用
3-Chloro-2-hydroxypropyl octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the formulation of specialty chemicals and surfactants.
作用机制
The mechanism of action of 3-Chloro-2-hydroxypropyl octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can participate in nucleophilic substitution reactions, while the ester moiety can undergo hydrolysis. These reactions can modulate the activity of biological molecules and pathways, leading to various physiological effects.
相似化合物的比较
Similar Compounds
- 3-Chloro-2-hydroxypropyl methacrylate
- 3-Chloro-2-hydroxypropyl trimethyl ammonium chloride
- 3-Chloro-2-hydroxypropyl acrylate
Uniqueness
3-Chloro-2-hydroxypropyl octanoate is unique due to its specific ester moiety, which imparts distinct physicochemical properties and reactivity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for specific applications in organic synthesis and industrial formulations.
属性
分子式 |
C11H21ClO3 |
|---|---|
分子量 |
236.73 g/mol |
IUPAC 名称 |
(3-chloro-2-hydroxypropyl) octanoate |
InChI |
InChI=1S/C11H21ClO3/c1-2-3-4-5-6-7-11(14)15-9-10(13)8-12/h10,13H,2-9H2,1H3 |
InChI 键 |
PJULFHYCKLCBMR-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OCC(CCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


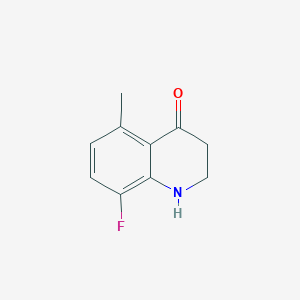
![8-Bromo-7-methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13333948.png)

